(E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one is an organic compound that features a furan ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis or other cyclization methods.
Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine or other methods.
Coupling reactions: The furan, thiophene, and piperidine rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions under specific conditions (e.g., palladium catalysts, appropriate solvents, and temperatures).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may yield fully saturated piperidine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
Medicine
The compound may have potential as a pharmaceutical agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: The compound may interact with cellular receptors, altering signal transduction pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-(4-(thiophen-2-yloxy)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a different position of the thiophene ring.
(E)-3-(furan-2-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one lies in its specific combination of furan, thiophene, and piperidine rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-thiophen-3-yloxypiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-16(4-3-13-2-1-10-19-13)17-8-5-14(6-9-17)20-15-7-11-21-12-15/h1-4,7,10-12,14H,5-6,8-9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLOOJNWGMHAKU-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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